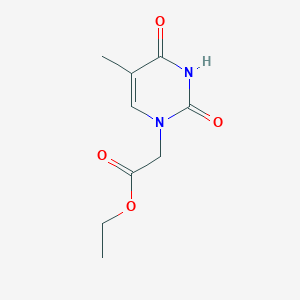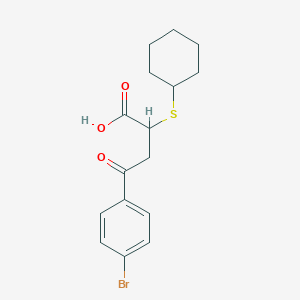
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid (4-BP-CHS-4OB) is a synthetic molecule that has been studied for its potential use in scientific research. It is a brominated and sulfonated derivative of 4-oxobutanoic acid and belongs to the family of heterocyclic compounds. This molecule has been studied for its potential use in a variety of applications, including drug discovery, drug delivery, and medical diagnostics.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is not yet fully understood. However, it is believed to interact with proteins and modulate their activity. It is thought to interact with the active site of a target protein and modulate its activity by forming a covalent bond with the protein. This interaction is believed to alter the activity of the target protein, leading to its inhibition or activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid are not yet fully understood. However, it is believed to interact with proteins and modulate their activity. This interaction is believed to alter the activity of the target protein, leading to its inhibition or activation. In addition, it is believed to interact with the active site of a target protein and modulate its activity by forming a covalent bond with the protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations for using 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid in laboratory experiments. The main advantage of using 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is that it is a synthetic molecule that is easily synthesized. This makes it an attractive option for use in laboratory experiments. Additionally, 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is a relatively stable molecule, which makes it an ideal choice for experiments that require long-term storage.
The main limitation of using 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid in laboratory experiments is that it is a relatively new molecule and its mechanism of action is not yet fully understood. Additionally, 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is a relatively expensive molecule and may not be cost-effective for certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid. These include further investigation into its mechanism of action, the development of new synthetic methods for its synthesis, and the development of new applications for its use. Additionally, further research into the biochemical and physiological effects of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid could lead to new insights into its potential use in drug discovery, drug delivery, and medical diagnostics. Finally, additional research into the advantages and limitations of using 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid in laboratory experiments could lead to improved protocols for its use.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid is a multi-step process that involves the use of a variety of organic reagents. The first step involves the reaction of 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid with bromoacetaldehyde in the presence of an acid catalyst. This reaction yields 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid and bromoacetaldehyde. The second step involves the reaction of 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid with bromoacetaldehyde in the presence of an acid catalyst. This reaction yields 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid and bromoacetaldehyde. The third step is the reaction of 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid with bromoacetaldehyde in the presence of an acid catalyst. This reaction yields 4-bromophenyl-2-cyclohexylsulfanyl-4-oxobutanoic acid and bromoacetaldehyde.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has been studied for its potential use in scientific research. In particular, it has been studied for its potential use in drug discovery, drug delivery, and medical diagnostics. In drug discovery, 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has been studied for its ability to interact with target proteins and modulate their activity. In drug delivery, 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has been studied for its ability to deliver drugs to specific sites in the body. In medical diagnostics, 4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid has been studied for its ability to detect and quantify biomarkers in biological samples.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-cyclohexylsulfanyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrO3S/c17-12-8-6-11(7-9-12)14(18)10-15(16(19)20)21-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGSKGILQHSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(cyclohexylsulfanyl)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

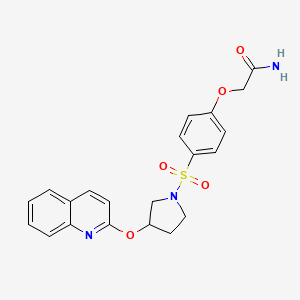

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
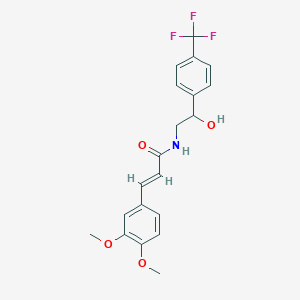
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)
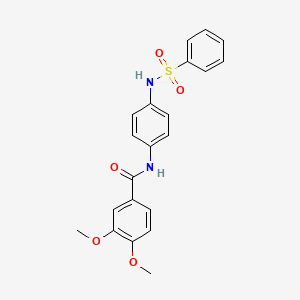
![4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/no-structure.png)
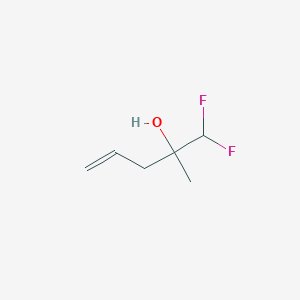
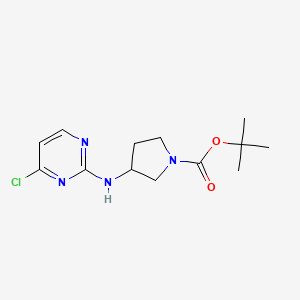
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)
